molecular formula C17H19FN2O5S2 B14959871 4-fluoro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide

4-fluoro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide

Cat. No.: B14959871
M. Wt: 414.5 g/mol
InChI Key: RWICLKACKWPWBV-UHFFFAOYSA-N
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Description

4-fluoro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide is a complex organic compound with a unique structure that includes a fluorine atom, a tetrahydrofuran ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenyl tetrahydrofuran-2-ylmethyl sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-fluoro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability. The tetrahydrofuran ring can contribute to the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
  • 4-fluoro-N-(4-{[(2R)-tetrahydro-2-furanylmethyl]sulfamoyl}phenyl)benzamide

Uniqueness

4-fluoro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tetrahydrofuran ring and the sulfonamide group makes it particularly interesting for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C17H19FN2O5S2

Molecular Weight

414.5 g/mol

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C17H19FN2O5S2/c18-13-3-7-17(8-4-13)27(23,24)20-14-5-9-16(10-6-14)26(21,22)19-12-15-2-1-11-25-15/h3-10,15,19-20H,1-2,11-12H2

InChI Key

RWICLKACKWPWBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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